Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(chloroacetyl)hydrazide

Description

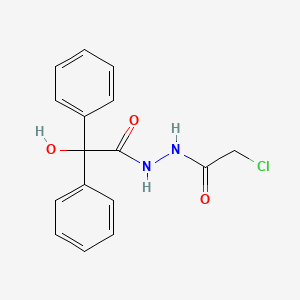

Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(chloroacetyl)hydrazide is a hydrazide derivative of benzeneacetic acid. Its structure features:

- A benzene ring substituted with an acetic acid backbone.

- Hydroxyl (-OH) and phenyl (-C₆H₅) groups at the alpha position.

- A chloroacetyl (-COCH₂Cl) moiety attached to the hydrazide (-NHNH₂) group.

This compound is part of a broader class of acylhydrazides, which are known for their versatility in medicinal chemistry and material science. Its synthesis likely involves the reaction of substituted phenylacetic acid derivatives with hydrazine, followed by acylation using chloroacetyl chloride . The presence of the chloroacetyl group enhances electrophilicity, making it reactive toward nucleophiles, which is advantageous in drug design and polymer chemistry.

Properties

CAS No. |

128156-76-3 |

|---|---|

Molecular Formula |

C16H15ClN2O3 |

Molecular Weight |

318.75 g/mol |

IUPAC Name |

N'-(2-chloroacetyl)-2-hydroxy-2,2-diphenylacetohydrazide |

InChI |

InChI=1S/C16H15ClN2O3/c17-11-14(20)18-19-15(21)16(22,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,22H,11H2,(H,18,20)(H,19,21) |

InChI Key |

MREFKPSDUJXPGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NNC(=O)CCl)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(chloroacetyl)hydrazide typically involves the reaction of Benzeneacetic acid, alpha-hydroxy-alpha-phenyl- with chloroacetyl chloride in the presence of a base such as pyridine . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(chloroacetyl)hydrazide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the hydrazide group to amines.

Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(chloroacetyl)hydrazide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(chloroacetyl)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features, molecular properties, and applications of the target compound with analogs:

Q & A

Basic: What are the established synthetic routes for Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(chloroacetyl)hydrazide, and what critical parameters influence yield and purity?

Methodological Answer:

The synthesis typically involves a multi-step condensation reaction. First, the alpha-hydroxy-alpha-phenylbenzeneacetic acid core is prepared via Friedel-Crafts acylation or oxidation of substituted acetophenones. Subsequent hydrazide formation is achieved by reacting the carboxylic acid derivative with hydrazine hydrate under reflux in ethanol. The final step introduces the chloroacetyl group using chloroacetyl chloride in anhydrous conditions, often with a base like triethylamine to neutralize HCl byproducts. Key parameters include:

- Temperature control : Excess heat during hydrazide formation can lead to decomposition; maintaining 60–70°C optimizes reactivity .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance chloroacetyl chloride reactivity, while ethanol ensures hydrazine solubility .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Yield is influenced by stoichiometric ratios (e.g., 1:1.2 molar ratio of hydrazide to chloroacetyl chloride) .

Basic: Which spectroscopic techniques are essential for characterizing the structure of this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

A combination of spectroscopic methods is critical:

- NMR (¹H/¹³C) :

- ¹H NMR : Look for the hydrazide NH signal (δ 9.2–10.5 ppm, broad singlet) and chloroacetyl CH₂Cl (δ 4.0–4.3 ppm, singlet). The alpha-hydroxy-alpha-phenyl group shows a deshielded CH (δ 5.1–5.5 ppm) .

- ¹³C NMR : Confirm the carbonyl groups: hydrazide C=O (δ 165–170 ppm) and chloroacetyl C=O (δ 168–172 ppm) .

- IR : Stretch bands for N-H (3200–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C-Cl (650–750 cm⁻¹) .

- Mass spectrometry (HRMS) : The molecular ion peak ([M+H]⁺) should match the exact mass (e.g., calculated for C₁₆H₁₅ClN₂O₃: 318.0776) .

Advanced: How can researchers resolve discrepancies between experimental NMR data and computational predictions for this hydrazide derivative?

Methodological Answer:

Discrepancies often arise from conformational flexibility or solvent effects. To address this:

Density Functional Theory (DFT) simulations : Optimize the molecular geometry using B3LYP/6-311+G(d,p) basis sets and calculate NMR chemical shifts. Compare with experimental data to identify rotational isomers (e.g., E/Z configurations around the hydrazide bond) .

Solvent modeling : Use implicit solvent models (e.g., PCM for DMSO or CDCl₃) to account for solvent-induced shifts .

Variable-temperature NMR : Perform experiments at 25°C and 60°C to observe dynamic effects. Broadening or splitting of NH signals may indicate hydrogen bonding or tautomerism .

Advanced: What mechanistic insights exist regarding the interaction of this compound with biological targets, and what experimental approaches validate these interactions?

Methodological Answer:

Hydrazide derivatives are known to inhibit heme-containing enzymes (e.g., myeloperoxidase) via heme ejection. To study this:

Enzyme inhibition assays : Monitor activity loss in MPO-H₂O₂ systems using fluorogenic substrates (e.g., ADHP). Compare inhibition kinetics (IC₅₀) with benzoic acid hydrazide analogs .

Heme displacement studies : Use UV-vis spectroscopy to track Soret band shifts (λ ~430 nm) upon compound addition, indicating heme release .

Molecular docking : Simulate binding modes with MPO (PDB: 1DNU). Prioritize interactions with the heme pocket (e.g., π-π stacking with phenyl groups, hydrogen bonding with hydrazide NH) .

Advanced: How can researchers design experiments to analyze the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH stability :

- Prepare buffer solutions (pH 2–12) and incubate the compound at 37°C. Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to quantify degradation products. Hydrazides are prone to hydrolysis in acidic conditions (pH < 4) .

- Thermal stability :

- Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures. DSC can identify melting points and polymorphic transitions .

- Accelerated stability studies (40°C/75% RH) over 4 weeks, with periodic sampling for LC-MS analysis .

Basic: What are the recommended safety protocols for handling this compound, given its structural similarity to reactive hydrazides?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Hydrazides are irritants and potential mutagens .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of chloroacetyl chloride vapors .

- Spill management : Neutralize spills with sodium bicarbonate or vermiculite, then dispose as hazardous waste .

Advanced: What strategies can mitigate byproduct formation during the chloroacetylation step?

Methodological Answer:

- Controlled reagent addition : Use a dropping funnel to slowly add chloroacetyl chloride to the hydrazide solution, minimizing localized overheating .

- Scavengers : Add molecular sieves (4Å) to absorb HCl, reducing side reactions .

- Alternative acylating agents : Test trichloroacetyl chloride or activated esters (e.g., p-nitrophenyl chloroacetate) for improved selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.